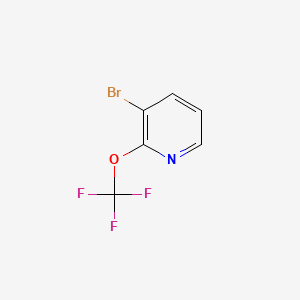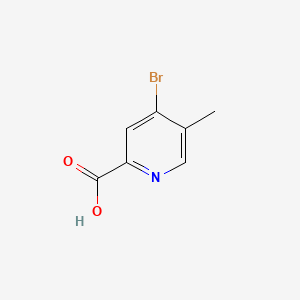
O-Desmethyl Tramadol b-D-Glucuronide(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl Tramadol Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of tramadol, an opioid analgesic. This compound is formed through the glucuronidation of O-Desmethyl Tramadol, which is itself a primary active metabolite of tramadol. The glucuronidation process enhances the solubility and excretion of the compound, making it easier for the body to eliminate it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Tramadol Beta-D-Glucuronide involves the glucuronidation of O-Desmethyl Tramadol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of O-Desmethyl Tramadol Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-Desmethyl Tramadol Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of O-Desmethyl Tramadol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: UDPGA and UGT enzyme.
Major Products
Hydrolysis: O-Desmethyl Tramadol and glucuronic acid.
Conjugation: O-Desmethyl Tramadol Beta-D-Glucuronide.
Applications De Recherche Scientifique
O-Desmethyl Tramadol Beta-D-Glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tramadol and its metabolites.
Toxicology: Helps in understanding the toxicological profile of tramadol and its metabolites.
Analytical Chemistry: Used as a reference standard in the development of analytical methods for the detection and quantification of tramadol metabolites.
Pharmacology: Investigated for its potential effects on pain modulation and its interaction with opioid receptors.
Mécanisme D'action
The mechanism of action of O-Desmethyl Tramadol Beta-D-Glucuronide involves its interaction with opioid receptors. The compound binds to the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The glucuronidation process does not significantly alter the pharmacological activity of the parent compound, O-Desmethyl Tramadol.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Desmethyl Tramadol: The parent compound, which is also an active metabolite of tramadol.
N-Desmethyl Tramadol: Another metabolite of tramadol, formed through N-demethylation.
Tramadol: The parent drug, which is metabolized to form O-Desmethyl Tramadol and other metabolites.
Uniqueness
O-Desmethyl Tramadol Beta-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, O-Desmethyl Tramadol. This makes it easier for the body to eliminate, reducing the potential for accumulation and toxicity.
Propriétés
Numéro CAS |
138853-75-5 |
|---|---|
Formule moléculaire |
C21H31NO8 |
Poids moléculaire |
425.478 |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27)/t13-,15-,16-,17+,18-,20+,21+/m0/s1 |
Clé InChI |
DSBGQRZOJXSECT-FMPBVCJWSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



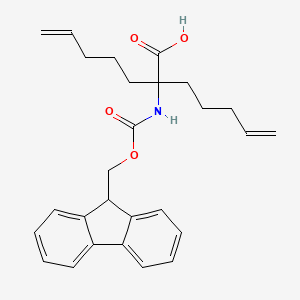
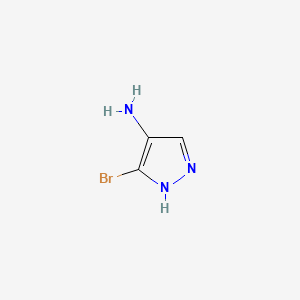
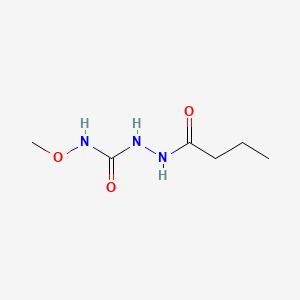
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
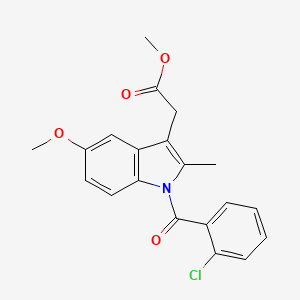
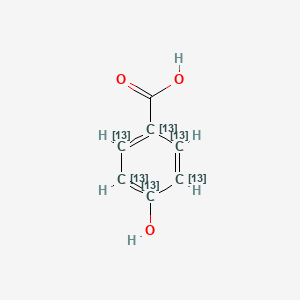
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)


